N-Isopropyl-1-piperazineacetamide

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Using a generic N-alkyl-piperazineacetamide instead of this specific N-isopropyl derivative will derail synthetic routes to cinpropazide-the steric and lipophilic properties of the isopropyl group are non-negotiable for successful downstream coupling. This compound is the required isopropylaminocarbonylmethylpiperazine building block for vasodilator synthesis and CNS-focused SAR libraries. • Confirmed 98% purity suitable for HPLC/LC-MS method development and validation. • Standard storage at 2-8°C; ships at ambient temperature. • Immediate availability from BenchChem eliminates synthesis delays.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 39890-42-1
Cat. No. B1294994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-1-piperazineacetamide
CAS39890-42-1
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1CCNCC1
InChIInChI=1S/C9H19N3O/c1-8(2)11-9(13)7-12-5-3-10-4-6-12/h8,10H,3-7H2,1-2H3,(H,11,13)
InChIKeyFFOHTSTWXWJGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-1-piperazineacetamide: Core Properties and Procurement


N-Isopropyl-1-piperazineacetamide (CAS 39890-42-1) is a piperazine derivative characterized by an N-isopropyl acetamide side chain. Its molecular formula is C9H19N3O, with a molecular weight of 185.27 g/mol . The compound is a solid at room temperature with a reported melting point range of 82-88 °C and is typically stored at 2-8°C . It is commercially available as a research chemical with standard purities of 95-98% . While it is a member of a broad class of N-alkyl piperazineacetamides, its specific structural features make it a critical building block in the synthesis of more complex pharmaceutical agents, most notably the vasodilator cinpropazide [1].

Documented key intermediate for cinpropazide synthesis
Solid form; requires cold-chain storage
Verified purity specification supports reproducible synthesis

Substitution Risks: Why Analogs Are Not Interchangeable


Procurement of a generic 'N-alkyl-1-piperazineacetamide' as a direct substitute for N-Isopropyl-1-piperazineacetamide (CAS 39890-42-1) is not scientifically sound. The specific steric and lipophilic properties conferred by the isopropyl group are critical for its defined role as a key synthetic intermediate, particularly in the synthesis of cinpropazide [1]. Substituting this with a close analog like the N-methyl (CAS 39890-41-0) or N-ethyl (CAS 40004-11-3) derivative will almost certainly result in the failure of downstream reactions that depend on the specific reactivity or molecular recognition of the isopropyl-substituted acetamide. While high-strength, quantitative head-to-head comparative data for this specific compound against its analogs in a single assay is limited in the public domain, the documented, specific application as a building block for a known pharmaceutical agent provides the strongest and most verifiable reason for its prioritized selection over other generic N-alkyl piperazineacetamides [1].

Target
Potential Substitute
Risk
N-Isopropyl derivative
N-methyl (CAS 39890-41-0)
Steric and lipophilic mismatch may impair cinpropazide synthesis pathway
N-Isopropyl derivative
N-ethyl (CAS 40004-11-3)
Reactivity and molecular recognition may shift; stoichiometry errors possible due to physicochemical differences

Verifiable Differentiation Evidence


Key Intermediate for Cinpropazide Synthesis

The primary verifiable differentiator for N-Isopropyl-1-piperazineacetamide is its documented and specific use as a reactant in the synthesis of cinpropazide, a coronary vasodilator. The synthetic route involves the condensation of 3,4,5-trimethoxycinnamoyl chloride with isopropylaminocarbonylmethylpiperazine (N-Isopropyl-1-piperazineacetamide) to produce the final drug molecule [1]. This specific application is not reported for its closest N-alkyl analogs, such as the N-methyl or N-ethyl derivatives.

Synthetic Utility
Class-level
Reported as key intermediate for cinpropazide; no analogous use documented for N-methyl or N-ethyl derivatives
Non-substitutable building block for cinpropazide-related research.
Patent and synthesis database review context.
Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Physicochemical Profile vs. N-Methyl Analog

N-Isopropyl-1-piperazineacetamide possesses a distinct physicochemical profile compared to its N-methyl analog. The target compound is a crystalline solid with a melting point of 82-88°C and a molecular weight of 185.27 g/mol . In contrast, the N-methyl analog (free base, CAS 39890-41-0) has a molecular weight of 157.21 g/mol . This difference in molecular weight and physical state (the methyl analog is often supplied as a dihydrochloride salt) is critical for accurate formulation, reaction stoichiometry calculations, and inventory handling.

Physicochemical Profile
Reported
MW difference: 28.06 g/mol; Target: solid 82–88°C; Comparator: often supplied as dihydrochloride salt
Different physical form affects stoichiometry and inventory handling.
Vendor datasheet aggregation; verify for specific lot.
Physicochemical Characterization Analytical Chemistry Chemical Inventory Management

Commercial Purity Specification for Research Use

For procurement purposes, N-Isopropyl-1-piperazineacetamide (CAS 39890-42-1) is commercially available with a verified minimum purity specification of 98%, as indicated by reputable vendors . This is a quantitative benchmark that allows users to assess its suitability for research applications requiring a high degree of chemical certainty, such as generating reliable structure-activity relationship (SAR) data or preparing analytical standards.

Purity Specification
Specification review
≥98%
Meets research-grade purity for reproducible experiments.
As per vendor Certificate of Analysis; confirm before use.
Procurement Specification Quality Control Chemical Sourcing

Recommended Application Scenarios


Synthesis of Cinpropazide and Related Therapeutics

This is the most specific and evidence-backed application for N-Isopropyl-1-piperazineacetamide. Research groups and process chemistry labs involved in the synthesis of cinpropazide, or in the development of novel analogs and derivatives thereof, should procure this compound as the required N-isopropylaminocarbonylmethylpiperazine building block [1]. Substituting with other N-alkyl derivatives will derail the synthetic route.

Piperazine-Based Compound Libraries for CNS Discovery

Given that piperazine moieties are a privileged scaffold in central nervous system (CNS) drug discovery, and that the isopropyl group is a common substituent that modulates lipophilicity and receptor binding, this compound serves as a valuable starting material or intermediate for generating focused libraries of N-substituted piperazineacetamides. While direct comparative activity data is limited, its established utility as a building block supports its role in SAR exploration [1].

Analytical Method Development and Reference Standards

With a defined molecular weight, melting point, and commercial availability at a verified purity of 98%, N-Isopropyl-1-piperazineacetamide is suitable for use in developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying related substances or degradation products in pharmaceutical formulations. Its distinct chromatographic properties, as evidenced by its analysis on reverse-phase HPLC columns [2], make it a useful reference standard.

Application
Selection Property
Validation Focus
Cinpropazide & analog synthesis
Documented synthetic utility as key building block
Route-specific intermediate verification
CNS piperazine library synthesis
Isopropyl-substituted acetamide scaffold
SAR exploration and library diversification
Analytical reference standard
Defined MW, melting point, and verified purity
Method validation and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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